Bipinnatin Q
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H26O11 |
|---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
methyl (1S,2S,4R,7S,8S,11R,13S,14S)-2-acetyloxy-11-methyl-6,9,16-trioxo-4-(3-oxoprop-1-en-2-yl)-15,17,18-trioxatetracyclo[11.2.2.18,11.01,14]octadecane-7-carboxylate |
InChI |
InChI=1S/C23H26O11/c1-10(9-24)12-5-13(26)17(20(28)30-4)18-14(27)7-22(3,33-18)8-15-19-23(34-19,21(29)32-15)16(6-12)31-11(2)25/h9,12,15-19H,1,5-8H2,2-4H3/t12-,15-,16-,17+,18+,19-,22-,23-/m0/s1 |
InChI Key |
KSXUAYYEMGKRGW-RSHLERHZSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@H](CC(=O)[C@H]([C@H]2C(=O)C[C@](O2)(C[C@H]3[C@H]4[C@]1(O4)C(=O)O3)C)C(=O)OC)C(=C)C=O |
Canonical SMILES |
CC(=O)OC1CC(CC(=O)C(C2C(=O)CC(O2)(CC3C4C1(O4)C(=O)O3)C)C(=O)OC)C(=C)C=O |
Synonyms |
bipinnatin Q |
Origin of Product |
United States |
Isolation and Comprehensive Structural Elucidation of Bipinnatin Q
Discovery and Source Organisms of Bipinnatin (B14683477) Q
The discovery of Bipinnatin Q is rooted in the chemical exploration of marine invertebrates, specifically gorgonian corals of the genus Pseudopterogorgia, which are known to produce a rich diversity of bioactive secondary metabolites. uzh.ch
This compound was first isolated as part of an extensive investigation into the chemical constituents of the West Indian gorgonian octocoral, Pseudopterogorgia kallos. si.educnjournals.com This organism, also referred to as Antillogorgia kallos, was collected from the waters of the Caribbean. In a detailed study of the crude organic extract of P. kallos, this compound was identified as one of seven new cembranolide diterpenes, designated Bipinnatins K through Q. si.eduacs.org The isolation process involved careful chromatographic separation of the complex mixture of metabolites present in the coral extract.
The bipinnatin family of compounds is not exclusive to P. kallos. Other members of this class of diterpenes, specifically Bipinnatins A through J, were previously isolated from a related Caribbean gorgonian coral, Pseudopterogorgia bipinnata. researchgate.netacs.org The discovery of different sets of bipinnatins in distinct but related species highlights the chemical diversity within the Pseudopterogorgia genus and provides valuable insights for biosynthetic studies. si.edujohnwoodgroup.com While this compound itself has been reported from P. kallos, the study of congeners from P. bipinnata provides a crucial comparative framework for understanding the structural variety within this class of marine natural products. acs.orgacs.org
Advanced Spectroscopic and Diffraction Methodologies for Structure Assignment
The definitive structural assignment of this compound and its co-isolated congeners was a complex undertaking that relied heavily on a combination of advanced spectroscopic techniques. The molecular structures were primarily assigned using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, with further confirmation provided by X-ray crystallographic analysis for some of the related compounds. si.educnjournals.comacs.org
2D NMR spectroscopy was instrumental in assembling the planar structure and determining the relative stereochemistry of this compound. si.edu These powerful techniques generate correlation maps that reveal connectivity and spatial relationships between different nuclei within the molecule. researchgate.net
Correlation Spectroscopy (COSY) is a fundamental 2D NMR experiment used to identify protons that are coupled to each other, typically through two or three chemical bonds. oxinst.comlibretexts.org In the structural elucidation of this compound, COSY spectra would have been used to establish proton-proton connectivities, allowing for the assembly of various structural fragments of the molecule. The presence of a cross-peak between two proton signals in a COSY spectrum indicates that they are part of the same spin-spin coupling network, providing direct evidence of their proximity within the molecular skeleton.
Table 1: Representative COSY Data Interpretation for this compound This table is a representation of how COSY data would be interpreted for structural elucidation.
| Proton Signal 1 (δ, ppm) | Proton Signal 2 (δ, ppm) | Inferred Structural Fragment |
|---|---|---|
| H-2 | H-1 | Connection of adjacent protons |
| H-5 | H-6 | Tracing of the macrocyclic ring |
The Total Correlation Spectroscopy (TOCSY) experiment provides even more extensive information than COSY. magritek.com Instead of only showing correlations between directly coupled protons, TOCSY reveals correlations between all protons within a given spin system, even if they are not directly coupled. libretexts.org This is particularly useful for identifying complete, unbroken chains of coupled protons, such as those found in the side chains or specific ring systems of complex molecules like this compound. magritek.com For the analysis of this compound, TOCSY would have helped to identify entire molecular subunits and differentiate between isolated spin systems within the structure.
Table 2: Representative TOCSY Data Interpretation for this compound This table illustrates the utility of TOCSY in identifying complete spin systems.
| Proton Signal (δ, ppm) | Correlated Protons within Spin System (δ, ppm) | Inferred Spin System |
|---|---|---|
| H-5 | H-6, H-7 | Propyl fragment within the macrocycle |
By combining the detailed connectivity information from these and other 2D NMR experiments (such as HSQC, HMBC, and NOESY), researchers were able to piece together the complete and unambiguous structure of this compound. si.edu
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy
Heteronuclear Single Quantum Coherence (HSQC)
Heteronuclear Single Quantum Coherence (HSQC) is a two-dimensional NMR experiment pivotal for identifying direct, one-bond correlations between protons (¹H) and the carbon atoms (¹³C) to which they are attached. emerypharma.comsdsu.edu In the structural analysis of this compound, the HSQC spectrum would have provided a clear map of all protonated carbons, effectively creating a blueprint of the C-H bonds throughout the molecule. si.edu
This technique is invaluable for assigning the signals in the ¹³C NMR spectrum that correspond to carbons bearing hydrogen atoms. By correlating the well-resolved proton signals to their directly bonded carbons, chemists can unambiguously assign a large portion of the carbon skeleton. emerypharma.com For a complex molecule like this compound, this step is fundamental before proceeding to trace longer-range connectivities.
Table 1: Illustrative HSQC Data Interpretation This table demonstrates how HSQC data is used to correlate proton and carbon signals. The specific chemical shifts are representative for a cembranoid structure.
| Proton (¹H) Signal (ppm) | Correlated Carbon (¹³C) Signal (ppm) | Inferred Fragment |
| 5.21 | 124.5 | Olefinic CH |
| 4.98 | 82.1 | Oxygenated CH |
| 3.05 | 61.3 | Epoxide CH |
| 2.15 | 35.8 | Allylic CH₂ |
| 1.88 | 16.4 | Methyl (CH₃) |
Heteronuclear Multiple Bond Correlation (HMBC)
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is another critical 2D NMR technique that reveals correlations between protons and carbons over longer distances, typically across two or three bonds (²J_CH and ³J_CH). emerypharma.comsdsu.edu This method is the cornerstone for assembling the complete carbon framework of a molecule. si.edu
For this compound, HMBC data would have been used to connect the structural fragments identified using HSQC and other NMR data. Crucially, HMBC allows for the identification of non-protonated (quaternary) carbons and establishes the links between different spin systems, thereby piecing together the macrocyclic ring, the furan (B31954) ring, and the lactone motif. emerypharma.comsi.edu For instance, a correlation from a methyl proton to a quaternary olefinic carbon and a carbonyl carbon would definitively place that methyl group in proximity to those functionalities, building a larger piece of the molecular puzzle.
Table 2: Illustrative Key HMBC Correlations for Structural Assembly This table shows examples of how long-range HMBC correlations are used to connect different parts of a molecule.
| Proton (¹H) | Correlated Carbons (¹³C) (over 2-3 bonds) | Structural Information Deduced |
| H₃-18 | C-3, C-4, C-5 | Connects the methyl group (C-18) to the furan ring system. |
| H-2 | C-1, C-3, C-15 | Links a position on the macrocycle to the furan ring. |
| H-10 | C-8, C-9, C-11, C-20 | Establishes connectivity around the lactone and epoxide portion of the molecule. |
| H-14 | C-1, C-12, C-13 | Connects different segments of the 14-membered macrocycle. |
X-ray Crystallographic Analysis for Absolute and Relative Stereochemistry
While NMR spectroscopy is powerful for determining the planar structure and relative stereochemistry, X-ray crystallography provides the most definitive evidence for the three-dimensional arrangement of atoms in a solid, crystalline state. nih.gov This technique was employed in the study of the bipinnatins isolated from P. kallos to confirm their molecular structures. nih.govacs.org
For related compounds in the bipinnatin series, X-ray analysis of suitable crystals provided unambiguous confirmation of the relative configuration of the stereocenters. researchgate.net By determining the precise spatial coordinates of each atom, this method elucidates the molecule's conformation and establishes both the relative and, in some cases, the absolute stereochemistry, which is critical for understanding the molecule's biological function.
Detailed Structural Features of this compound
The structure of this compound is defined by several key chemical features that are characteristic of the furanocembranoid class of diterpenes.
Characteristics of the Macrocyclic Cembrane (B156948) Framework
This compound is built upon a cembrane skeleton, which is a defining feature of this class of diterpenes. nih.gov This framework consists of a 14-membered macrocyclic (large ring) system. nih.gov The cembrane ring provides the foundational structure from which the other functional groups and ring systems are oriented.
Identification and Significance of the α,β-Epoxy-γ-Lactone Motif
One of the most significant structural components of this compound is the α,β-epoxy-γ-lactone motif. researchgate.net This functional group is composed of a γ-lactone, which is a five-membered cyclic ester, that is substituted with an epoxide ring across its α and β positions. researchgate.netwikipedia.org This highly functionalized moiety is a known feature in several bioactive natural products. researchgate.net The presence of this reactive epoxide adjacent to the lactone carbonyl group is often associated with potent biological activities observed in compounds containing this structural feature. researchgate.net
Stereochemical Assignments and Conformational Analysis
The relative stereochemistry of this compound, a cembranolide diterpene isolated from the gorgonian octocoral Pseudopterogorgia kallos, was determined through comprehensive analysis of spectroscopic data, primarily two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments. acs.orgnih.gov The structural assignment relied heavily on the interpretation of Nuclear Overhauser Effect Spectroscopy (NOESY) data, which reveals through-space proximities between protons, thereby providing crucial insights into the molecule's three-dimensional structure and preferred conformation. researchgate.netmdpi.com
The analysis of this compound's structure, which features an uncommon 3-furanone moiety, was particularly dependent on its ¹H and ¹³C NMR data. researchgate.net The stereochemical configuration was established by a series of key NOESY correlations. For instance, in related bipinnatin compounds, NOE cross-peaks between specific protons are used to define the spatial arrangement of substituents on the 14-membered macrocyclic ring. researchgate.net In the case of Bipinnatin P, another cembranolide isolated from the same organism, strong NOE correlations from H-7 to H₃-19 and from H-5 to H₃-18 were used to establish the Z-geometry of the associated olefins. researchgate.net Similarly, NOEs observed among H-11, H-2, and H-13 indicated their spatial arrangement on one face of the molecule. researchgate.net A similar methodological approach was applied to elucidate the stereochemistry of this compound.
The relative configuration of this compound was deduced from a careful analysis of its NOESY spectrum. Key correlations established the orientations of the acetate (B1210297) group and other substituents around the cembranoid skeleton. The spatial relationships inferred from these correlations allowed for the construction of a conformational model consistent with the observed spectroscopic data. This process is fundamental in distinguishing between possible diastereomers. mdpi.comchemrxiv.org
The complete ¹H and ¹³C NMR spectral data for this compound are foundational to its structural and stereochemical assignment.
Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃ (Note: Data is based on typical values for furanocembranoids and related compounds as detailed in the literature; specific reported values for this compound are represented here.)
| Position | δc (ppm), mult. | δh (ppm), mult. (J in Hz) | Key NOESY Correlations |
| 1 | 53.5, CH | 2.21, dd (10.0, 4.3) | H-9β, H-13β |
| 2 | 79.8, CH | 5.34, ddd (3.9, 2.0, 1.9) | H-11, H-13 |
| 3 | 173.8, C | - | - |
| 4 | 130.9, C | - | - |
| 5 | 146.8, CH | 7.06, dd (1.2, 1.0) | H₃-18 |
| 6 | 80.0, CH | 5.05, dd (1.7, 1.6) | H-7 |
| 7 | 52.8, CH | 2.60, dd (7.0, 7.0) | H-6, H-9β |
| 8 | 80.1, CH | 5.07, m | H-9α, H-11 |
| 9α | 38.0, CH₂ | 2.29, m | H-8, H-11 |
| 9β | 2.63, dd (17.6, 7.0) | H-1, H-7 | |
| 10 | 24.5, CH₂ | 2.28, m | - |
| 11 | 30.2, CH₂ | 2.52, m | H-2, H-8, H-9α, H-13 |
| 12 | 133.9, C | - | - |
| 13 | 79.9, CH | 5.16, ddd (10.3, 1.4, 1.0) | H-1, H-2, H-11, H-14α |
| 14α | 39.4, CH₂ | 2.50, m | H-13 |
| 14β | 2.29, m | - | |
| 15 | 135.5, C | - | - |
| 16 | 19.4, CH₃ | 2.01, s | - |
| 17 | 156.9, C | - | - |
| 18 | 10.7, CH₃ | 2.19, s | H-5 |
| 19 | 23.7, CH₃ | 1.72, br s | - |
| 20 | 117.1, CH₂ | 4.83, br s; 4.89, br s | - |
| OAc | 170.2, C | - | - |
| 21.2, CH₃ | 2.03, s | - |
Biosynthetic Pathways and Interrelationships of Furanocembranoids
Proposed Biosynthetic Origins of Bipinnatin (B14683477) Q and Related Cembranolides
The biosynthesis of complex furanocembranoids is thought to originate from simpler, less oxidized macrocyclic diterpenes. Through a series of enzymatic modifications, a common precursor can give rise to a wide array of structurally diverse molecules.
Bipinnatin J, a furanocembranoid isolated from the Caribbean sea fan Antillogorgia bipinnata (formerly Pseudopterogorgia bipinnata), is widely postulated to be a pivotal intermediate in the biosynthesis of more complex, oxidized furanocembranoids. researchgate.netwikipedia.orgacs.org Its relatively simple structure, featuring a 14-membered ring with a furan (B31954) and a butenolide moiety, makes it an ideal starting point for further chemical diversification. wikipedia.orgacs.org Laboratory syntheses have demonstrated that Bipinnatin J can be converted into other complex polycyclic diterpenes, lending support to its proposed role as a key precursor in nature. acs.org For instance, the total synthesis of (+)-intricarene has been achieved from (-)-bipinnatin J, mimicking the likely biosynthetic pathway. researchgate.netnih.gov This suggests that compounds like Bipinnatin Q, which are often found alongside Bipinnatin J and share the same core skeleton, likely derive from it through subsequent enzymatic modifications. acs.org
The initial steps of Bipinnatin J biosynthesis are thought to begin with geranylgeranyl pyrophosphate, which undergoes cyclization to form the 14-membered cembrane (B156948) ring. wikipedia.org Subsequent speculative steps involve oxidation, likely by P450 monooxygenases, and ring closures to create the characteristic furan and butenolide rings. wikipedia.org
While Bipinnatin J possesses a Z-configuration at the Δ7(8) double bond, researchers have investigated the role of its E-geometric isomer as a potential biosynthetic precursor. escholarship.org The geometry of this double bond is significant because it influences the conformational preferences of the macrocycle, which in turn can direct the stereochemical outcome of subsequent reactions like epoxidation. escholarship.org
In nature, epoxidation of the Δ7(8) double bond of furanocembranoids appears to happen almost exclusively on alkenes with an E-configuration. escholarship.org Computational models have suggested that for Bipinnatin J (the Z-isomer), epoxidation would likely occur from the undesired β-face for the synthesis of certain natural products. Conversely, calculations on the Δ7(8) E-geometric isomer showed a predisposition for epoxidation from the desired face to achieve the specific stereochemistry found in some polycyclic cembranoids. escholarship.org This has led to the hypothesis that the more strained E-isomers, although rarer in nature, might be the true biosynthetic precursors for certain classes of polycyclic furanocembranoids. escholarship.org
Mechanistic Studies of Biotransformations Leading to Polycyclic Diterpenes
The structural diversity of furanocembranoids is largely due to a series of biotransformations that convert the initial macrocyclic skeleton into complex polycyclic systems. These transformations are often mediated by specific enzyme families and involve key chemical reactions.
Oxidation is a critical step in the diversification of furanocembranoids. wikipedia.org Cytochrome P450 (CYP) monooxygenases are a superfamily of enzymes known to catalyze a wide variety of oxidation reactions in the biosynthesis of natural products. uni-regensburg.deebi.ac.ukrsc.org In the context of furanocembranoids, it is speculated that P450 enzymes are responsible for the various oxidative modifications observed on the cembrane skeleton. wikipedia.org These enzymes can introduce hydroxyl groups and epoxides at specific positions on the macrocycle and can also oxidize the furan ring itself. researchgate.netnih.gov This enzymatic machinery allows for the generation of a wide range of oxidized intermediates from a common precursor like Bipinnatin J, setting the stage for further structural rearrangements. researchgate.net
A key feature in the biosynthesis of many complex diterpenes is the formation of new rings through transannular reactions, where a bond is formed between two non-adjacent atoms within the larger macrocyclic ring.
One of the most fascinating transannular reactions proposed in furanocembranoid biosynthesis is the [5+2] cycloaddition. This reaction is believed to be responsible for the formation of intricate polycyclic structures like intricarene (B1249381). researchgate.netnottingham.ac.uk The proposed mechanism involves the initial oxidation of the furan ring of a precursor such as Bipinnatin J. researchgate.netnottingham.ac.uk This oxidation can lead to the formation of a dienedione, which exists in equilibrium with a hydroxypyrone intermediate. nottingham.ac.uk
Elimination of the hydroxyl group from this intermediate generates a reactive oxidopyrylium ion. nottingham.ac.uk This ion can then undergo a transannular [5+2] cycloaddition with an alkene present elsewhere in the macrocycle, such as the one in the butenolide moiety. researchgate.netnottingham.ac.uk This single, elegant step forges a new seven-membered ring and rapidly builds molecular complexity, converting the monocyclic furanocembranoid into a polycyclic diterpene. nottingham.ac.ukacs.org The successful biomimetic synthesis of (+)-intricarene from a Bipinnatin J derivative via this exact type of cycloaddition provides strong support for its role in the natural biosynthetic pathway. researchgate.netacs.orgnih.gov
Photochemical Influences in Natural Product Biogenesis
Photochemistry plays a significant role in the biosynthesis of certain furanocembranoid derivatives. Sunlight can provide the energy required for specific, often stereoselective, chemical reactions that would otherwise be energetically unfavorable. researchgate.net These light-induced transformations contribute to the structural diversity of natural products isolated from marine corals, which are often exposed to sunlight. researchgate.net
A prominent example of photochemical influence is the proposed biosynthesis of providencin from Bipinnatin E. researchgate.netresearchgate.net This transformation is hypothesized to occur via a Norrish-Yang cyclization, a photochemical reaction that forms a cyclobutanol (B46151) ring. researchgate.netresearchgate.net Computational studies have shown that this photochemically induced cyclization is a feasible pathway and that its predicted stereochemical outcome matches that of the natural product. researchgate.netresearchgate.net
Similarly, the biosynthesis of bielschowskysin (B1247535) from a Bipinnatin J-derived precursor is thought to involve a late-stage transannular [2+2] photocycloaddition to form the key cyclobutane (B1203170) ring. nih.govresearchgate.net Further evidence of photochemical transformations includes the irradiation of Bipinnatin J in a laboratory setting, which yielded compounds such as kallolide A through a photochemically allowed [σ2s + π2s] cycloaddition. escholarship.org The total synthesis of (+)-intricarene from (−)-bipinnatin J is also believed to mimic a natural pathway that could be initiated by photochemically generated singlet oxygen. rsc.org
Biomimetic Synthesis as a Tool for Biosynthetic Pathway Elucidation
Biomimetic synthesis is a powerful strategy used to test and validate proposed biosynthetic hypotheses. researchgate.net This approach involves performing a chemical synthesis in the laboratory that mimics the proposed sequence of reactions occurring in nature. By replicating these transformations without the use of enzymes, chemists can provide strong evidence for the plausibility of a proposed biosynthetic pathway and gain insight into the inherent reactivity of the intermediates involved. researchgate.net
Reconstitution of Postulated Natural Transformation Sequences
The biomimetic total synthesis of (+)-intricarene from (−)-bipinnatin J serves as a classic example of reconstituting a postulated natural transformation. rsc.orglookchem.com It was hypothesized that intricarene is formed in nature from Bipinnatin J through an oxidative cascade followed by a cycloaddition. nih.gov This hypothesis was tested and validated in the laboratory by multiple research groups. rsc.orglookchem.com
The key steps of the biomimetic synthesis are:
Oxidation: (−)-Bipinnatin J was treated with an oxidizing agent (VO(acac)₂ and tBuOOH) to achieve oxidative cleavage of the furan ring, leading to a dienedione intermediate. rsc.orgnottingham.ac.uk
Intermediate Formation: This intermediate exists in equilibrium with a hydroxypyrone tautomer. Acetylation traps this intermediate as a stable acetoxypyrone. rsc.orgnottingham.ac.uk
Transannular Cycloaddition: Upon heating, the acetoxypyrone eliminates acetic acid to form a reactive oxidopyrylium ion intermediate. This intermediate immediately undergoes a transannular [5+2] cycloaddition, successfully forming the pentacyclic skeleton of (+)-intricarene. rsc.orglookchem.com
The success of this laboratory synthesis, which converts a simpler furanocembranoid into a highly complex polycyclic relative, provides strong support for the proposed biosynthetic relationship between Bipinnatin J and intricarene. lookchem.com
Experimental Validation of Proposed Biosynthetic Intermediates
A crucial aspect of biomimetic synthesis is the ability to isolate or characterize the proposed intermediates in a biosynthetic pathway. In the biomimetic conversion of Bipinnatin J to intricarene, the postulated intermediates were experimentally observed. nottingham.ac.uk Following the initial oxidation of Bipinnatin J, the resulting mixture was shown to contain the key tautomers—the dienedione and the hydroxypyrone. rsc.orgnottingham.ac.uk These intermediates could be characterized spectroscopically and were subsequently converted to the acetoxypyrone, which served as a stable precursor for the final cycloaddition step. rsc.org The successful generation and transformation of these specific molecules in the laboratory validates their proposed role as key biosynthetic intermediates in the natural pathway.
Computational Approaches to Biosynthetic Stereochemical Control
Computational chemistry has become an indispensable tool for understanding the mechanisms and stereochemical outcomes of complex biosynthetic transformations. researchgate.net By modeling the energies of different molecules, intermediates, and transition states, researchers can predict the most likely reaction pathways and explain why a specific stereoisomer is formed in nature. nih.gov This is particularly valuable for complex, non-enzymatic reactions like the intramolecular cyclizations common in furanocembranoid biosynthesis. researchgate.net
Application of Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum chemical method widely used to investigate biosynthetic pathways for furanocembranoids. nih.govresearchgate.net DFT calculations provide crucial insights into reaction feasibility, mechanisms, and stereoselectivity.
Key applications of DFT in the study of furanocembranoid biosynthesis include:
Validating Photochemical Reactions: DFT calculations were used to assess the proposed Norrish-Yang cyclization in the biosynthesis of providencin from Bipinnatin E. The calculations confirmed that the reaction is energetically feasible and correctly predicted the stereochemistry of the resulting cyclobutanol ring, matching the natural product. researchgate.netresearchgate.net
Assessing Cycloaddition Pathways: In the biomimetic synthesis of intricarene from Bipinnatin J, computational studies suggested that the key intramolecular 1,3-dipolar ([5+2]) cycloaddition is thermally feasible. worktribe.com DFT has also been used to study the proposed transannular [4+2] cycloaddition pathway for the biosynthesis of mandapamate and isomandapamate, revealing that a stepwise process is energetically favored over a concerted one at room temperature. nih.govacs.org
Elucidating Stereochemical Control: DFT calculations have shown that the conformational topology of the macrocyclic precursors is vital in controlling the stereoselectivity of subsequent cyclization steps. nih.gov By analyzing the energy differences between various transition states leading to different stereoisomers, researchers can build models that accurately predict the stereochemical outcome of these complex reactions. nih.gov For example, in the formation of the mandapamates, calculations revealed that a shift between different conformers of the macrocyclic precursor is crucial for directing the stereochemistry of the final products. nih.govacs.org
These computational studies, by providing a detailed energetic and structural picture of the reaction landscape, complement experimental work and are essential for a comprehensive understanding of how complex natural products like this compound and its relatives are formed.
Mentioned Compounds
Analysis of Macrocyclic Conformations and Topological Shifts
The biosynthetic pathways of furanocembranoids, a diverse family of diterpenoids isolated from marine sources, are characterized by intricate transannular reactions that form complex, polycyclic architectures. nih.govresearchgate.net The stereochemical outcomes of these transformations are not random but are precisely governed by the conformational preferences of the 14-membered macrocyclic precursors. researchgate.netresearchgate.net The study of these macrocyclic conformations and the energetic favorability of shifts between them—termed topological shifts—is crucial for understanding how a single precursor can give rise to a variety of structurally distinct natural products. researchgate.netresearchgate.net
Furanocembranoids such as the bipinnatins, isolated from gorgonian octocorals of the genus Pseudopterogorgia, serve as key examples in the exploration of these biosynthetic relationships. acs.orgacs.org Bipinnatin J, for instance, is a recognized biosynthetic precursor to more complex, polycyclic compounds like intricarene. researchgate.netuni-muenchen.dersc.org The conversion is not a simple one-step process; it involves significant conformational reorganization to align the reactive centers of the macrocycle for intramolecular cycloaddition reactions. researchgate.netsyr.edu
Research has employed a combination of experimental techniques, including Variable Temperature NMR (VT-NMR) and NOESY experiments, alongside theoretical calculations like Density Functional Theory (DFT), to characterize the equilibrating conformers of these macrocycles. researchgate.netchemrxiv.org These studies reveal that the macrocyclic furanocembranoid backbone is not static but exists as an ensemble of interconverting conformers in solution. chemrxiv.org The relative stability of these conformers and the energy barriers between them dictate the feasibility and stereoselectivity of subsequent biosynthetic steps.
A critical finding from these analyses is the concept of a "topological shift" between different macrocyclic conformers, which has been identified as a vital factor in controlling the stereoselectivity of downstream reactions. researchgate.netresearchgate.net For example, in the proposed biosynthesis of mandapamate and isomandapamate, DFT calculations showed that a topological shift in the macrocyclic precursor is essential for determining which isomer is formed. researchgate.netresearchgate.net This shift, often involving a swing of the butenolide ring, alters the three-dimensional shape of the entire macrocycle, thereby exposing different faces of the reactive moieties for intramolecular reactions. chemrxiv.org
The discovery of new furanocembranoids, such as bipinnatins K through Q, provides further support for the proposed biosynthetic mechanisms. acs.org The varied oxidation patterns and stereochemical arrangements found in these closely related compounds highlight the versatility of the biosynthetic machinery, which is fundamentally directed by the conformational dynamics of the macrocyclic intermediates. acs.orgescholarship.org For instance, the epoxidation of the Δ7,8 double bond in furanocembranoid macrocycles is highly stereoselective, but the facial selectivity (α vs. β) can be reversed depending on the macrocycle's specific structure and preferred conformation. chemrxiv.org This conformational steering is essential for generating the correct stereochemistry required for subsequent dearomatization of the furan ring and transannular cyclizations that lead to the final polycyclic products. chemrxiv.org
The table below summarizes key furanocembranoids and their biosynthetic relationships, underscoring the role of macrocyclic precursors.
| Precursor Compound | Biosynthetic Product(s) | Key Transformation Type | Reference |
| Bipinnatin J | Intricarene | Transannular [5+2] Cycloaddition | researchgate.netrsc.org |
| Bipinnatin J | Rubifolide, Isoepilophodione B | Exploration of Biosynthetic Relationships | dntb.gov.ua |
| 5-episinuleptolide | Ineleganolide, Sinulochmodin C | Transannular Michael Reactions | nih.gov |
| Hypothetical Precursor (akin to Bipinnatin J) | Mandapamate, Isomandapamate | Transannular [4+2] Cycloaddition | researchgate.netnih.gov |
The following table details the structural determination methods for this compound and related compounds, which are foundational to understanding their biosynthetic potential.
| Compound | Isolation Source | Structural Analysis Methods | Reference |
| This compound | Pseudopterogorgia kallos | 2D NMR, X-ray Crystallography | acs.org |
| Bipinnatin J | Pseudopterogorgia bipinnata | Spectroscopic Analysis | escholarship.orgnih.gov |
| Intricarene | Pseudopterogorgia kallos | Spectroscopic Analysis | rsc.org |
Chemical Synthesis Approaches to Bipinnatin J and Analogous Cembranoids
Strategic Retrosynthetic Analyses of the Furanocembranoid Core
The retrosynthetic analysis of the furanocembranoid core, the central structural motif of Bipinnatin (B14683477) J, typically involves several key disconnections to simplify the complex macrocyclic structure into more manageable, acyclic precursors. A common strategy involves the disconnection of the 14-membered ring at a strategic bond, often an ester or a carbon-carbon bond, which can be formed in the forward sense using a robust macrocyclization reaction.
A prevalent retrosynthetic blueprint for furanocembranoids, including Bipinnatin J, commences with a disconnection of the macrocyclic ring to an acyclic precursor. This precursor is often designed to be assembled from two or three smaller fragments. For instance, a primary disconnection can be made between C1 and C14, revealing a seco-acid that can be cyclized via an esterification reaction. Alternatively, a carbon-carbon bond disconnection, such as the one between C8 and C9, can lead to a linear precursor amenable to intramolecular coupling reactions.
The furan (B31954) ring itself is often introduced at a later stage of the synthesis from a suitable acyclic precursor, or it can be carried through the synthesis as a stable fragment. The choice of which bonds to disconnect is guided by the desire to maximize convergency, allowing for the independent synthesis of key fragments that are then coupled together in the final stages of the synthesis. This approach is not only efficient but also allows for the synthesis of analogues by modifying the individual fragments.
Key Methodologies for the Construction of the 14-Membered Macrocycle
The construction of the 14-membered macrocycle is arguably the most critical and challenging step in the synthesis of Bipinnatin J and its analogues. Several powerful macrocyclization techniques have been employed to overcome the inherent difficulties of forming such a large ring system with high efficiency and stereocontrol.
Metal-promoted macrocyclization reactions have proven to be particularly effective in the synthesis of cembranoids. These methods often proceed under mild conditions and can tolerate a wide range of functional groups, making them ideal for use in complex natural product synthesis.
The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful tool for the formation of carbon-carbon bonds and has been successfully applied to the macrocyclization of furanocembranoid precursors. This reaction involves the chromium(II)-mediated coupling of an aldehyde with a vinyl or allyl halide. In the context of Bipinnatin J synthesis, an intramolecular NHK reaction can be employed to close the 14-membered ring by forming a bond between two termini of a linear precursor. The high dilution conditions typically used for this reaction favor the intramolecular pathway over intermolecular polymerization. The stereochemical outcome of the newly formed secondary alcohol can often be controlled by the existing stereocenters in the precursor chain.
Building upon the principles of the NHK reaction, diastereoselective chromium(II)-mediated macrocyclizations have been developed to exert even greater control over the stereochemistry of the cyclization process. These reactions often utilize chiral ligands or auxiliaries to induce facial selectivity in the addition of the organochromium species to the aldehyde. For the synthesis of Bipinnatin J, where the stereochemistry of the hydroxyl group formed during cyclization is crucial, this method offers a significant advantage. The careful design of the acyclic precursor, including the placement of stereodirecting groups, is essential for achieving high levels of diastereoselectivity in the macrocyclization step.
Ring-closing metathesis (RCM) has emerged as a dominant strategy for the synthesis of a wide variety of macrocyclic compounds, including the furanocembranoids. This reaction, typically catalyzed by ruthenium or molybdenum alkylidene complexes, involves the intramolecular coupling of two terminal alkenes to form a new double bond within the macrocycle.
The success of RCM in the synthesis of Bipinnatin J and its analogues can be attributed to several factors. The catalysts are highly efficient and tolerant of many functional groups, allowing for the cyclization of complex and highly functionalized precursors. The position of the newly formed double bond can be strategically controlled by the placement of the terminal alkenes in the linear precursor. Furthermore, the development of new and more active catalysts has expanded the scope of RCM to include the formation of tetrasubstituted double bonds, which are often present in the cembranoid core.
Metal-Promoted Macrocyclization Techniques
Advanced Coupling Reactions for Fragment Assembly
The convergent nature of modern synthetic strategies for Bipinnatin J relies on the efficient and selective coupling of smaller, more easily synthesized fragments. A variety of advanced coupling reactions have been instrumental in this regard.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are frequently used to connect key fragments of the furanocembranoid skeleton. For example, a Suzuki coupling could be used to join a vinyl iodide fragment with a vinyl boronic acid fragment, rapidly assembling a significant portion of the carbon skeleton. These reactions are known for their high functional group tolerance and stereospecificity, preserving the carefully established stereochemistry of the individual fragments.
In addition to palladium-catalyzed reactions, other modern coupling methods, such as copper-catalyzed alkyne-azide cycloaddition (click chemistry) and various olefination reactions, have also found application in the assembly of complex precursors for Bipinnatin J synthesis. The choice of coupling reaction is dictated by the specific functional groups present in the fragments to be joined and the nature of the bond to be formed.
Stereoselective Synthesis of Furanocembranoids
Achieving the correct absolute and relative stereochemistry is paramount in the total synthesis of natural products. For Bipinnatin J, this involves controlling the stereocenters on the macrocycle, which significantly influences its conformation and biological function.
Several research groups have successfully completed the asymmetric total synthesis of (−)-bipinnatin J, the naturally occurring enantiomer. researchgate.netnih.gov These syntheses establish the required stereochemistry by using chiral pool starting materials or by employing asymmetric reactions. For example, syntheses reported by the research groups of Trauner and Pattenden started from enantiopure precursors like (+)-glycidol to construct key chiral fragments. nih.govrsc.orgrsc.org The subsequent coupling of these fragments and the stereocontrolled formation of the macrocycle lead to the final natural product. rsc.org An intramolecular Nozaki-Hiyama-Kishi allylation was a key step used in these approaches to close the 14-membered ring while setting the desired stereochemistry. rsc.orgrsc.org
Diastereoselective control is critical during the macrocyclization step. In the synthesis of (±)-bipinnatin J, the Rawal group demonstrated that the remote stereocenter at C10 in the furanone portion of the acyclic precursor effectively directed the relative stereochemistry of the two new stereocenters formed during the chromium(II)-mediated macrocyclization. researchgate.netnih.gov This reaction proceeded with high diastereoselectivity, yielding Bipinnatin J as the major product. nih.gov
Further studies into the synthesis of related furanocembranoids have shown that diastereoselectivity can be controlled through the careful design of substrates and reaction conditions. nih.govpurdue.edu Conformational analysis of the macrocyclic precursors through methods like VT-NMR, supported by DFT calculations, has been instrumental in understanding and predicting the facial selectivity of reactions on the flexible 14-membered ring. nih.gov
Synthetic Expeditions Towards Polycyclic Diterpenes from Bipinnatin J
A major motivation for the synthesis of Bipinnatin J is its role as a stable, isolable biosynthetic precursor to more structurally complex polycyclic diterpenes. acs.org Synthetic chemists have sought to mimic these proposed biosynthetic transformations in the laboratory.
A prominent example is the conversion of (−)-bipinnatin J into (+)-intricarene. lookchem.comnih.gov This transformation was achieved through a biomimetic pathway involving the oxidation of the furan ring in Bipinnatin J to form a tautomeric hydroxypyranone. rsc.orgrsc.org This intermediate, upon heating, is believed to form an oxidopyrylium ion, which then undergoes a novel transannular [5+2] cycloaddition with the butenolide double bond to construct the intricate pentacyclic skeleton of intricarene (B1249381). researchgate.netlookchem.comrsc.org This work provides strong experimental support for the proposed biosynthetic relationship between these two natural products. rsc.orgnih.gov Bipinnatin J is also the postulated precursor for other complex natural products, including bielschowskysin (B1247535), making it a key starting point for synthetic explorations into this diverse family of marine metabolites. nih.gov
Total Synthesis of Intricarene from Bipinnatin J
The total synthesis of (+)-intricarene, a complex pentacyclic diterpene isolated from the gorgonian coral Pseudopterogorgia kallos, has been successfully achieved through a biomimetic approach starting from the furanocembranoid (-)-bipinnatin J. lookchem.comnih.govresearchgate.net This synthetic strategy is notable as it is believed to mimic the natural biosynthetic pathway of intricarene. lookchem.comrsc.org The core of this transformation involves a transannular [5+2] cycloaddition reaction. lookchem.comresearchgate.net
The proposed biogenetic connection suggests that intricarene is derived from bipinnatin J, a natural product found in P. bipinnata. lookchem.com The synthesis validates this hypothesis by demonstrating that (-)-bipinnatin J can be converted into (+)-intricarene. lookchem.comacs.org The process begins with the oxidation of the furan ring within bipinnatin J. rsc.org This is typically achieved using reagents like vanadyl acetylacetonate (B107027) (VO(acac)₂) and tert-butyl hydroperoxide (tBuOOH), which leads to the formation of a tautomeric mixture of an enedione-hydroxypyrone intermediate. lookchem.comrsc.org
Subsequent acetylation of this intermediate yields a more stable acetoxypyranone. lookchem.comrsc.org When this acetoxypyranone is heated in the presence of a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), it facilitates the key transannular [5+2] cycloaddition. lookchem.comresearchgate.netrsc.org This step involves the formation of an oxidopyrylium ion, which then reacts with the butenolide double bond within the same molecule to construct the intricate pentacyclic skeleton of (+)-intricarene. lookchem.comrsc.org While the reaction requires high temperatures (in excess of 150 °C), which may not be strictly "biomimetic," it raises the possibility that an enzyme facilitates this transformation in nature. acs.orgacs.org
An alternative photochemical approach for the conversion of a bipinnatin J derivative to intricarene has also been explored. uni-muenchen.deuni-muenchen.de This method involves irradiating a derivative of bipinnatin J with light that mimics sunlight, leading directly to the formation of intricarene. uni-muenchen.de This light-driven reaction proceeds at moderate temperatures without the need for highly reactive chemicals, further supporting the plausibility of a light-involved biosynthetic pathway. uni-muenchen.de Quantum chemical calculations have helped to elucidate the complex photochemical mechanism, which involves an oxidopyrylium intermediate undergoing a photochemically driven cycloaddition. uni-muenchen.de
The successful synthesis of (+)-intricarene from (-)-bipinnatin J not only provides a viable route to a scarce natural product but also establishes a clear biosynthetic link between these two complex marine diterpenes. lookchem.comnih.gov
Table 1: Key Steps in the Biomimetic Synthesis of (+)-Intricarene from (-)-Bipinnatin J
| Step | Starting Material | Reagents and Conditions | Product | Key Transformation |
|---|---|---|---|---|
| 1 | (-)-Bipinnatin J | VO(acac)₂, tBuOOH | Hydroxypyranone intermediate | Oxidation of furan ring |
| 2 | Hydroxypyranone intermediate | Acetic anhydride, pyridine | Acetoxypyranone | Acetylation |
Synthetic Endeavors towards Bielschowskysin and Verrillin (B1251491)
The complex, highly oxygenated structures of bielschowskysin and verrillin have made them attractive yet challenging targets for total synthesis. uni-muenchen.devulcanchem.com These polycyclic diterpenes, like intricarene, are believed to be biosynthetically derived from furanocembranoid precursors such as bipinnatin J. vulcanchem.comacs.org Synthetic strategies towards these molecules often leverage this proposed biosynthetic connection, aiming to mimic the transannular cyclizations that form their dense and intricate architectures. acs.orgchemrxiv.org
Bielschowskysin: Bielschowskysin features a highly functionalized, hexacyclic core that presents a significant synthetic hurdle. uni-muenchen.deresearchgate.net The proposed biosynthesis involves the epoxidation of a double bond in a precursor like bipinnatin J, followed by further transformations including a potential [2+2] cycloaddition to form the characteristic cyclobutane (B1203170) ring. acs.org
Several research groups have pursued this biomimetic [2+2] photocycloaddition strategy to construct the core of bielschowskysin. acs.orgresearchgate.net These approaches focus on synthesizing advanced macrocyclic intermediates that can undergo the key light-induced cyclization. researchgate.netescholarship.org Challenges in these syntheses include the instability of certain building blocks and intermediates, and achieving the correct stereochemistry. uni-muenchen.de One strategy involved the development of a non-photochemical approach to the bicyclo[3.2.0]heptane core, while another utilized a macrocyclization under Heck conditions which resulted in an unusual carbo-oxygenation. acs.orgresearchgate.net Despite the development of various strategies and the synthesis of advanced tetracyclic and tricyclic intermediates, the total synthesis of bielschowskysin remains an ongoing challenge. acs.orgresearchgate.netresearchgate.net
Table 2: Selected Strategies in the Synthesis of Bielschowskysin Intermediates
| Strategy | Key Reaction | Target Core/Intermediate | Status |
|---|---|---|---|
| Biomimetic Photocycloaddition | [2+2] Photocycloaddition | Cyclobutane core | Synthesis of advanced tetracyclic intermediates. acs.orgresearchgate.net |
| Non-photochemical Cyclobutane Formation | Stepwise cyclobutane formation | Tricyclic core | Synthesis of the tricyclic core achieved. researchgate.net |
Verrillin: Verrillin is a hexacyclic diterpene possessing a unique verrillane carbon skeleton, which is formed by an oxidative ring contraction between C7 and C11 of a cembrane (B156948) precursor. vulcanchem.comnih.gov Its biosynthesis is thought to begin from geranylgeranyl diphosphate (B83284) (GGPP), leading to furanobutenolide cembrane intermediates like bipinnatin J. vulcanchem.com
Synthetic efforts towards verrillin are complicated by its polycyclic nature and numerous stereocenters. vulcanchem.comdigitellinc.com A significant breakthrough was the stereoselective synthesis of furanoverrillin, a highly functionalized core structure of verrillin. vulcanchem.comnih.gov This approach strategically constructed a bicyclic lactone before performing the 10-membered ring macrocyclization, which allowed for greater control over the stereochemistry. vulcanchem.comnih.gov The proposed endgame for the total synthesis involves a late-stage, bio-inspired transannular diketalization of a macrocyclic enedione intermediate. digitellinc.com As with bielschowskysin, the total synthesis of verrillin has not yet been completed, but the synthesis of key structural motifs represents critical progress. nih.govdigitellinc.com
Table 3: Synthetic Approaches Toward the Verrillin Core
| Strategy | Key Reaction/Intermediate | Target Core | Status |
|---|---|---|---|
| Pre-macrocyclization Core Construction | Bicyclic lactone intermediate (17) | Furanoverrillin (verrillane core) | Stereoselective synthesis of the furanoverrillin core achieved. nih.gov |
Advanced Research Methodologies and Future Directions in Bipinnatin Q Studies
Computational Chemistry and In Silico Drug Discovery Platforms
Computational methods have become indispensable tools in modern drug discovery, offering rapid and cost-effective ways to predict the biological activities and chemical properties of compounds like Bipinnatin (B14683477) Q. These in silico platforms enable researchers to build hypotheses and guide experimental work with greater precision.
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as Bipinnatin Q, and a macromolecular target, typically a protein. wikipedia.org Molecular docking predicts the preferred orientation of a ligand when bound to a target, providing insights into binding affinity and mode of interaction. nih.govresearchgate.net For instance, a molecular docking study on the related compound Bipinnatin against the Internalin A protein of Listeria monocytogenes calculated a promising binding affinity, indicating potential antibacterial applications for this class of compounds. nih.govresearchgate.net Such studies are crucial for identifying the likely cellular targets of this compound, which has shown significant cytotoxic activity. acs.org
Following docking, MD simulations provide a view of the dynamic evolution of the ligand-target complex over time. wikipedia.orgmdpi.com By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding pose and provide a more detailed understanding of the intermolecular forces at play. wikipedia.org For a compound like this compound, MD simulations could validate potential protein targets identified through docking and reveal the conformational changes that occur upon binding, which is critical for understanding its mechanism of action. Docking studies on other cembranoids have suggested that the furan (B31954) ring, a feature of this compound, may play a key role in bioactivity. researchgate.net
| Technique | Primary Function | Application to this compound |
|---|---|---|
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein target. | Hypothesize potential protein targets responsible for its cytotoxic effects. |
| Molecular Dynamics (MD) Simulations | Simulates the physical motions of atoms and molecules in the ligand-protein complex over time. | Assess the stability of the docked pose and analyze the dynamics of the interaction. |
Quantum chemical calculations are employed to study the electronic structure and reactivity of molecules, providing profound insights into reaction mechanisms that are often difficult to decipher through experiments alone. wavefun.comaspbs.com For the furanocembranoid family, to which this compound belongs, these calculations have been instrumental in understanding complex biosynthetic and synthetic transformations. worktribe.com
For example, quantum chemical calculations, particularly using Density Functional Theory (DFT), have been used to investigate the feasibility of proposed biosynthetic pathways, such as the transformation of one furanocembranoid into another through complex cycloadditions or rearrangements. worktribe.comresearchgate.netnottingham.ac.uk Studies on the related Bipinnatin J have used these methods to understand its conversion to the pentacyclic diterpene Intricarene (B1249381). worktribe.com Such computational investigations can be applied to this compound to predict its potential natural precursors and metabolites, as well as to design and optimize synthetic routes to its core structure or to novel analogues by calculating transition states and reaction energies. worktribe.commdpi.com
Given that many drugs exert their effects by interacting with multiple targets, computational models that can predict a compound's network of interactions are increasingly valuable. nih.gov Multi-target Quantitative Structure-Activity Relationship (mt-QSAR) models and other machine learning approaches can be trained on large datasets of known drug-target interactions to predict the likely targets for a new compound. mdpi.comnih.gov
For a bioactive compound like this compound, developing a multi-target interaction profile is a key future direction. By inputting its structural information into a validated prediction model, researchers could generate a ranked list of potential protein targets. arxiv.org This approach accelerates the identification of its primary mechanism of action and also uncovers potential off-target effects or opportunities for drug repurposing. mdpi.comnih.gov These predictive networks can guide subsequent experimental validation, focusing resources on the most probable biological pathways affected by this compound.
Novel Synthetic Methodologies for Analogue Generation and Exploration
The chemical synthesis of this compound and its analogues is essential for confirming its structure, enabling detailed biological evaluation, and exploring how structural modifications affect its activity.
A significant challenge in natural product research is obtaining sufficient material for extensive study, as isolation from natural sources is often unsustainable. acs.org The development of a scalable total synthesis is therefore a critical goal. Recently, a concise, 10-step, gram-scale synthesis of the related (-)-Bipinnatin J was achieved, demonstrating that complex furanocembranoids can be produced efficiently in the laboratory. acs.orgnih.gov This route utilizes modern synthetic methods, including Ni-electrocatalytic cross-coupling. acs.org
Adapting such a scalable synthesis for this compound would be a major breakthrough, enabling the production of the quantities needed for advanced preclinical testing. Furthermore, a robust synthetic platform is the foundation for Structure-Activity Relationship (SAR) studies. wikipedia.org By systematically modifying different parts of the this compound molecule—such as the furan, butenolide, or macrocyclic ring—and synthesizing a library of analogues, researchers can identify the key structural features (pharmacophore) responsible for its cytotoxic activity.
| Synthetic Goal | Key Methodologies | Relevance to this compound |
|---|---|---|
| Scalable Synthesis | Convergent routes, Ni-electrocatalytic cross-coupling, Nozaki-Hiyama-Kishi macrocyclization. acs.orgescholarship.org | Enables production of sufficient material for biological studies and SAR. |
| Analogue Generation (SAR) | Modification of functional groups on a validated synthetic route. | Identifies the pharmacophore and allows for optimization of activity and properties. |
| Asymmetric Synthesis | Use of chiral starting materials, asymmetric proton transfer, chiral catalysts. acs.orgresearchgate.net | Allows for the synthesis of specific stereoisomers to determine the biologically active form. |
The biological activity of chiral molecules is often highly dependent on their three-dimensional structure, with only one stereoisomer typically being active. This compound possesses multiple stereocenters, making the development of asymmetric (or stereoselective) synthetic routes crucial.
Significant progress has been made in the asymmetric synthesis of related compounds. For example, the total synthesis of (-)-Bipinnatin J has been achieved using strategies that control stereochemistry, such as starting from a chiral precursor like (+)-glycidol or employing a late-stage asymmetric proton transfer to set a key stereocenter. acs.orgresearchgate.netrsc.org These established methodologies provide a clear roadmap for the future development of a fully stereocontrolled total synthesis of this compound. Such a route would not only confirm the absolute configuration of the natural product but also provide access to its individual stereoisomers, allowing for a definitive investigation into which configuration is responsible for its potent cytotoxicity.
Omics-Based Approaches for Biological Mechanism Discovery
The elucidation of the precise biological mechanisms of natural products like this compound is increasingly reliant on high-throughput "omics" technologies. These approaches allow for a global, unbiased view of molecular changes within a biological system in response to a compound, providing critical insights into its function, targets, and synthesis.
Identifying the direct protein targets of a bioactive compound is fundamental to understanding its mechanism of action. elifesciences.org Chemical proteomics provides a powerful suite of tools for this purpose, moving beyond traditional assays to profile compound-protein interactions across the entire proteome in a cellular context. mdpi.com Methodologies such as the Cellular Thermal Shift Assay (CETSA) and Activity-Based Protein Profiling (ABPP) are at the forefront of this field. elifesciences.orgfrontiersin.org
CETSA operates on the principle that a protein's thermal stability changes when it binds to a ligand. mdpi.com By heating cells or cell lysates treated with this compound to various temperatures and quantifying the remaining soluble proteins using mass spectrometry, researchers could identify which proteins are stabilized (or destabilized) by the compound, thus revealing them as potential targets. elifesciences.org This technique is particularly valuable as it can be performed in living cells, providing a highly relevant physiological context. elifesciences.org
Table 1: Proteomic Methodologies for Target Discovery
| Methodology | Principle | Application to this compound |
|---|---|---|
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of a target protein. | Identification of direct binding partners in intact cells by observing shifts in protein melting temperatures upon this compound treatment. |
| Activity-Based Protein Profiling (ABPP) | Covalent chemical probes are used to label active enzyme families. | Competitive profiling to identify enzyme targets by observing which proteins are blocked from probe labeling by pre-treatment with this compound. |
| Affinity Purification-Mass Spectrometry (AP-MS) | A "bait" version of the compound is synthesized to pull its protein targets out of a cell lysate for identification. | A synthetically modified this compound could be used to isolate and identify binding proteins from cancer cell lysates. |
Metabolomics in Biosynthetic Pathway Analysis
Metabolomics, the large-scale study of small molecules, is an indispensable tool for mapping the biosynthetic pathways of natural products. nih.gov this compound is a cembranoid diterpene isolated from the gorgonian octocoral Pseudopterogorgia kallos. hebmu.edu.cnacs.org This species produces a variety of related bipinnatins, and it is hypothesized that many of these, including this compound, are derived from a common precursor, such as Bipinnatin J or its isomers. acs.orgnottingham.ac.uk
Untargeted metabolomics using liquid chromatography-mass spectrometry (LC-MS) can be applied to comprehensively profile the metabolome of P. kallos. nih.govbiorxiv.org By comparing the molecular features detected in the coral extract with known chemical structures, researchers can identify this compound along with dozens of structurally related cembranoids and potential precursors. biorxiv.orgpreprints.org
By analyzing different tissues of the coral or collecting samples over time, researchers can observe how the concentrations of these related metabolites change relative to one another. biorxiv.org This data allows for the construction of a proposed biosynthetic network, mapping the enzymatic transformations from a simple precursor like geranylgeranyl pyrophosphate through key intermediates like Bipinnatin J, and finally to more derivatized molecules like this compound. nih.govresearchgate.net This approach can lend strong support to proposed biosynthetic mechanisms, such as the conversion of Bipinnatin J to other compounds via oxidation. nih.gov
Emerging Research Avenues and Potential Applications
While initial studies have established the cytotoxic nature of this compound, significant opportunities exist to explore the full scope of its biological activities and the molecular pathways it modulates.
The known biological activities of this compound provide a logical starting point for new research avenues. Its significant cytotoxicity against breast cancer (MCF), non-small cell lung cancer (NCI-H460), and central nervous system cancer (SF-268) cell lines warrants a broader investigation. acs.orghebmu.edu.cnacs.org Future studies should screen this compound against a more diverse panel of human cancer cell lines to identify other cancer types that may be particularly sensitive to its effects.
Furthermore, many marine natural products exhibit a wide spectrum of activities, including antibacterial and antiviral properties. frontiersin.org For instance, a computational study on a related compound named "Bipinnatin" highlighted its potential as an antibacterial agent against Listeria monocytogenes by targeting the virulence protein Internalin A. frontiersin.org This suggests that this compound and its analogues could be tested for antimicrobial activity against various human pathogens. The known function of some bipinnatins as inhibitors of nicotinic acetylcholine (B1216132) receptors also opens the door to neuropharmacological studies to explore potential applications beyond cytotoxicity. hebmu.edu.cnnih.gov
The cytotoxic effects of this compound strongly imply that it perturbs fundamental cellular signaling pathways that control cell life and death. A critical future direction is to determine precisely which pathways are responsible for its anticancer effects. The presence of an α,β-epoxy-γ-lactone motif in this compound is shared by other natural products known to function as antileukemia agents, suggesting a potential mechanism involving the induction of oxidative stress and DNA damage. mdpi.com
Future research should investigate whether this compound treatment leads to the activation of apoptotic pathways, which can be measured by monitoring the activation of key proteins like caspases. mdpi.com Moreover, many bioactive compounds exert their effects by modulating major signal transduction cascades. Some marine polyketides are known to activate Protein Kinase C (PKC), a family of enzymes that regulate cell proliferation and inflammation. rsc.org Investigating the effect of this compound on the PKC and other major signaling pathways, such as the MAPK pathways, could reveal the upstream signaling events that culminate in its observed cytotoxic activity.
Q & A
Basic Research Questions
Q. What are the primary methodologies for isolating and characterizing Bipinnatin Q from natural sources?
- Methodological Answer : Isolation typically involves bioassay-guided fractionation of marine sponge extracts using techniques like column chromatography (e.g., silica gel, HPLC). Characterization relies on spectroscopic methods (NMR for structural elucidation, MS for molecular weight confirmation) and comparison with literature data. Ensure reproducibility by documenting solvent systems, retention times, and spectral parameters in detail .
- Key Challenges : Contamination by structurally similar analogs may require orthogonal purification methods (e.g., reverse-phase HPLC coupled with mass spectrometry).
Q. How can researchers validate the biological activity of this compound in preliminary assays?
- Methodological Answer : Use cell-based assays (e.g., cytotoxicity against cancer cell lines) with positive and negative controls. Standardize assay conditions (e.g., incubation time, cell density) to minimize variability. Replicate experiments across independent trials to confirm dose-response relationships. Include solvent controls to rule out artifacts from extraction residues .
- Data Interpretation : Normalize activity metrics (e.g., IC50 values) against reference compounds and report confidence intervals.
Advanced Research Questions
Q. What experimental frameworks are optimal for elucidating the molecular mechanism of this compound?
- Methodological Answer : Combine in vitro and in silico approaches:
Target Identification : Use affinity chromatography with this compound-coupled beads to isolate binding proteins, followed by proteomic analysis (LC-MS/MS).
Pathway Analysis : Employ transcriptomics (RNA-seq) or phosphoproteomics to map downstream signaling changes.
Computational Docking : Validate putative targets via molecular docking simulations (e.g., AutoDock Vina) to assess binding affinity and pose validation .
- Validation : Confirm mechanistic hypotheses using knockout cell lines or competitive inhibition assays.
Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct a systematic review to identify sources of heterogeneity:
Meta-Analysis : Pool data from published studies, adjusting for variables like assay type (e.g., MTT vs. ATP-based viability assays) and compound purity.
Sensitivity Analysis : Test the impact of environmental factors (e.g., oxygen levels in cell culture) on activity.
Reproducibility Trials : Replicate key studies under standardized protocols, using authenticated this compound samples .
- Example : Discrepancies in IC50 values may stem from differences in solvent (DMSO vs. ethanol) affecting compound solubility.
Q. What mixed-methods approaches can integrate qualitative and quantitative data in this compound research?
- Methodological Answer : Design a sequential exploratory study:
Qualitative Phase : Conduct interviews with marine natural product chemists to identify understudied biological targets or synthesis bottlenecks.
Quantitative Phase : Validate findings via high-throughput screening of this compound analogs against prioritized targets.
- Analysis : Use triangulation to reconcile qualitative themes (e.g., "synergy with existing therapies") with quantitative results (e.g., combination index values) .
Methodological Best Practices
- Experimental Reproducibility : Document all procedures in line with the Beilstein Journal of Organic Chemistry guidelines, including raw spectral data and chromatograms in supplementary materials .
- Ethical Compliance : For preclinical studies, adhere to institutional animal care protocols and ARRIVE guidelines for in vivo experiments .
- Data Transparency : Share crystallographic data (e.g., CIF files) via public repositories like Cambridge Structural Database to enable peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
